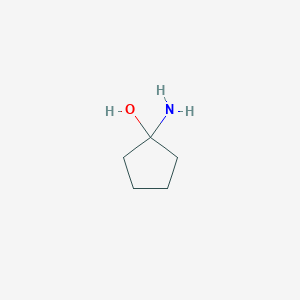

1-Aminocyclopentan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

75059-41-5 |

|---|---|

Molecular Formula |

C5H11NO |

Molecular Weight |

101.15 g/mol |

IUPAC Name |

1-aminocyclopentan-1-ol |

InChI |

InChI=1S/C5H11NO/c6-5(7)3-1-2-4-5/h7H,1-4,6H2 |

InChI Key |

BVJYDVKFDDPCAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(N)O |

Origin of Product |

United States |

Significance of Aminocycloalkane Derivatives in Modern Chemical Synthesis and Design

Aminocycloalkane derivatives, a class of organic compounds featuring a cycloalkane ring substituted with both an amino and a hydroxyl group, are fundamental building blocks in contemporary chemical research. Their structural rigidity and the stereochemical arrangement of their functional groups make them invaluable in the design of complex molecules with specific biological activities or material properties. vulcanchem.com

In medicinal chemistry, these derivatives are crucial components in the synthesis of pharmaceuticals. vulcanchem.com The constrained conformation of the cycloalkane ring can lead to higher binding affinities and selectivities for biological targets, such as enzymes and receptors. This is particularly important in the development of antiviral medications and other therapeutic agents where precise molecular recognition is key to efficacy. researchgate.net For instance, derivatives of aminocyclopentanol have been investigated for their potential in modulating neurotransmitter systems and for cardiovascular applications. vulcanchem.com

The synthesis of these compounds often involves sophisticated techniques to control stereochemistry, such as asymmetric synthesis and enzymatic resolutions. acs.orgnih.gov Researchers have developed various methods, including the use of chiral auxiliaries and catalytic systems, to produce enantiomerically pure aminocycloalkane derivatives. nih.govrsc.org These methods are essential for studying the structure-activity relationships of these compounds and for the development of effective drugs. vulcanchem.com

Overview of Key Research Trajectories for 1 Aminocyclopentan 1 Ol

Stereoselective Synthesis Approaches

The controlled installation of the chiral quaternary center is paramount for the synthesis of enantiomerically pure this compound. Several strategies have been developed that leverage chiral auxiliaries, reagents, or catalysts to induce asymmetry.

Asymmetric Hydroboration Strategies for Cyclopentanol (B49286) Derivatives

Asymmetric hydroboration is a powerful method for the enantioselective synthesis of alcohols from prochiral alkenes. msu.edu This strategy can be applied to the synthesis of chiral cyclopentanol derivatives, which are key intermediates that can be further elaborated to this compound. The reaction typically involves the use of a chiral borane (B79455) reagent, which adds across a double bond in a stereocontrolled manner, followed by oxidation to yield the corresponding alcohol. msu.eduptfarm.pl

The hydroboration of a suitably substituted cyclopentene (B43876) derivative with an enantiomerically pure chiral alkyl borane reagent ensures that the reaction occurs preferentially at one of the two enantiotopic faces of the double bond. msu.edu Subsequent oxidation, which is known to proceed with retention of configuration, yields a chiral trans-substituted cyclopentanol. msu.edu Chiral boranes introduced by H.C. Brown and coworkers are frequently used for such transformations. ptfarm.pl While this method is highly effective for creating secondary alcohol stereocenters, accessing the tertiary alcohol of this compound requires starting with a 1-substituted cyclopentene and would lead to a 2-substituted cyclopentanol, which then requires further steps to install the amino group at C1. A more direct approach involves the hydroboration of 1,1-disubstituted alkenes, which has historically been challenging but has seen recent breakthroughs with new families of rhodium-based catalysts and effective hydroboration reagents. nih.gov

Table 1: Chiral Borane Reagents for Asymmetric Hydroboration

| Reagent Name | Abbreviation | Typical Substrate |

|---|---|---|

| Diisopinocampheylborane | Ipc₂BH | Prochiral Alkenes |

| Monoisopinocampheylborane | IpcBH₂ | Hindered Alkenes |

Chiral Glycine (B1666218) Equivalent-Based Routes

The use of chiral glycine enolate equivalents is a cornerstone of asymmetric amino acid synthesis. The Schöllkopf method, which utilizes a chiral bis-lactim ether derived from valine and glycine, is a prominent example. researchgate.net This approach allows for the stereoselective alkylation of a glycine unit to form a wide variety of α-amino acids. open.ac.uk

In this methodology, the bis-lactim ether is deprotonated to form a chiral, nucleophilic glycine enolate equivalent. This enolate can then be reacted with an appropriate electrophile. For the synthesis of a 1-aminocyclopentane carboxylic acid precursor, a 1,4-dihalobutane could be used as the electrophile, which would alkylate the enolate and subsequently undergo an intramolecular cyclization. Diastereoselective alkylation is a key method for generating enantiomerically pure compounds. researchgate.net Subsequent hydrolysis of the elaborated bis-lactim ether reveals the desired α-amino acid with high enantiomeric purity, which can then be converted to this compound via reduction of the carboxylic acid. The use of transition-metal complexes derived from glycine Schiff bases provides another widely used template for modifying the glycine fragment under mild conditions. researchgate.net

Construction of Quaternary Chiral Centers via C-H Insertion of Alkylidenecarbene

A highly effective and elegant strategy for constructing quaternary chiral centers involves the intramolecular C-H insertion of an alkylidenecarbene. researchgate.net This method is particularly well-suited for creating the challenging N-bearing quaternary stereocenter found in cyclic amino acids like this compound precursors. researchgate.net The reaction proceeds by treating a ketone precursor with a reagent like lithio(trimethylsilyl)diazomethane, which generates an alkylidenecarbene in situ. This highly reactive intermediate can then undergo a 1,5-C-H insertion reaction to form a cyclopentene ring, establishing the quaternary stereocenter with a high degree of stereochemical retention. researchgate.netacs.org

For example, a ketone precursor synthesized from Garner's aldehyde can be converted into a cyclopentene product via an alkylidene carbene 1,5-C-H insertion in high enantiomeric excess. researchgate.net This methodology provides an elegant way to install the stereocenter adjacent to the nitrogen atom, as it proceeds with complete retention of stereochemistry. researchgate.net The resulting cyclopentene can then be further functionalized to yield the target amino alcohol.

Table 2: Examples of Alkylidene Carbene C-H Insertion for Quaternary Center Construction

| Starting Material Type | Key Reagent | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Chiral Ketone | Lithio(trimethylsilyl)diazomethane | 1,5-C-H Insertion | High Retention of Stereochemistry | researchgate.net |

Nucleophilic Substitution Reactions of Cyclopentanol Derivatives

A classical approach to amine synthesis involves the nucleophilic substitution of an alcohol derivative. pearson.comlibretexts.org In the context of this compound, this would involve starting with a pre-formed 1-substituted cyclopentanol where the substituent is a suitable leaving group. However, direct Sₙ2 substitution at a tertiary carbon center is sterically hindered and often leads to elimination reactions. libretexts.org

To circumvent this, the hydroxyl group of a tertiary alcohol like cyclopentanol can be converted into a better leaving group, but more often, alternative strategies are employed. One such method is the Ritter reaction, where a tertiary alcohol reacts with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the corresponding primary amine. Another approach is the Gabriel synthesis, which uses the phthalimide (B116566) anion as an ammonia (B1221849) surrogate. libretexts.org The phthalimide anion can act as a nucleophile, displacing a leaving group on the cyclopentyl ring. libretexts.org Subsequent hydrolysis or hydrazinolysis releases the primary amine. libretexts.org While direct substitution on cyclopentanol itself to yield an amine is challenging, these multi-step sequences provide viable routes. For instance, a synthesis of N-ethylcyclopentanamine from cyclopentanol has been proposed, showcasing the conversion of the alcohol to the amine. pearson.compearson.com

Development of Novel Synthetic Routes

The quest for more efficient, atom-economical, and sustainable methods has driven the development of novel synthetic routes, with a strong emphasis on transition-metal catalysis.

Metal-Catalyzed Transformations for Aminocyclopentanols (e.g., Mn(I)-PNP Catalysis)

Transition metal catalysis has revolutionized organic synthesis by enabling transformations that are otherwise difficult or impossible. mdpi.comnih.gov In recent years, catalysts based on earth-abundant and non-noble metals like manganese have gained prominence. researchgate.netresearchgate.net Specifically, manganese(I) complexes bearing PNP-pincer ligands have emerged as powerful catalysts for various transformations, including the formal hydroamination of allylic alcohols. researchgate.netnih.gov

This catalytic system operates via a "borrowing hydrogen" mechanism. The catalyst first dehydrogenates the allylic alcohol to an enal or enone intermediate. This is followed by a Michael addition of an amine nucleophile. Finally, the catalyst facilitates the hydrogenation of the resulting enamine or imine to afford the saturated γ-amino alcohol. nih.govresearchgate.net This tandem reaction sequence is highly atom-economical and can be applied to a broad range of primary and secondary amines. nih.gov While a direct synthesis of this compound using this method has not been explicitly detailed, the synthesis of various γ-amino alcohols in high yields (up to 94%) demonstrates the potential of this methodology. nih.gov A hypothetical route could involve a cyclopentene-based allylic alcohol, which upon reaction with an amine source under Mn(I)-PNP catalysis, could lead to the desired aminocyclopentanol scaffold. The versatility of Mn(I)-PNP catalysts extends to other reactions, such as the hydrogenation of ketones and esters, highlighting their broad applicability in organic synthesis. osti.gov

Table 3: Performance of a Mn(I)-PNP Pincer Catalyst in Formal Hydroamination of Allylic Alcohols

| Amine Substrate | Allylic Alcohol | Yield of γ-Amino Alcohol | Reference |

|---|---|---|---|

| N-methylaniline | prop-2-en-1-ol | 85% | nih.gov |

| Morpholine | prop-2-en-1-ol | 94% | nih.gov |

| Aniline | prop-2-en-1-ol | 78% | nih.gov |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic approaches merge the precision of enzymatic catalysis with the practicality of traditional chemical synthesis to afford high enantiopurity in aminocyclopentanol derivatives. A prominent strategy involves the kinetic resolution of racemic mixtures of aminocyclopentanols or their precursors using enzymes, particularly lipases.

Lipases are widely employed for their ability to selectively acylate one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, lipase (B570770) B from Candida antarctica and lipase PS-C II from Burkholderia cepacia have demonstrated high efficacy in resolving racemic amino compounds through N-acylation. researchgate.net In a typical resolution process, a racemic mixture of an aminocyclopentanol derivative is reacted with an acyl donor, such as ethyl acetate (B1210297) or 2,2,2-trifluoroethyl butanoate, in an organic solvent. researchgate.net The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. The resulting acylated amine and the unreacted amine can then be separated via standard chromatographic techniques. This method can achieve very high enantiomeric excess (ee), often exceeding 99%. researchgate.net

The effectiveness of such resolutions is often summarized by the enantiomeric ratio (E value), a measure of the enzyme's selectivity. High E values (>100) are indicative of an efficient resolution suitable for preparative scale. researchgate.net The choice of enzyme, solvent, and acyl donor can significantly impact both the reaction rate and the enantioselectivity. researchgate.net Recent advancements have also explored the use of these enzymatic methods for the resolution of precursors like 2-aminocyclopentane-carbonitriles. researchgate.net

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution

| Enzyme Source | Substrate Type | Reaction | Selectivity (E value) | Reference |

|---|---|---|---|---|

| Burkholderia cepacia (Lipase PS-C II) | Racemic aminocyclopentane-carbonitriles | N-acylation | >200 | researchgate.net |

| Candida antarctica (Lipase B) | Racemic secondary alcohol esters and amines | Aminolysis | High enantioselectivity | researchgate.net |

| Lipolase® | Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one | Hydrolysis | >500 | google.com |

Multi-component Reaction Strategies for this compound Scaffolds

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, offer an efficient pathway to complex molecular scaffolds like this compound. whiterose.ac.ukorganic-chemistry.org These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. organic-chemistry.org

A relevant MCR for synthesizing α-amino acid derivatives is the Strecker synthesis. In the context of this compound, a modified Strecker reaction can be envisioned starting from cyclopentanone. The ketone reacts with an ammonia source (like ammonia or an ammonium (B1175870) salt) and a cyanide source (like sodium cyanide) to form an α-aminonitrile intermediate (1-amino-1-cyanocyclopentane). Subsequent hydrolysis of the nitrile group would yield the corresponding α-amino acid, 1-aminocyclopentanecarboxylic acid. While this yields the amino acid, further chemical modification would be required to obtain the amino alcohol.

A more direct, albeit challenging, conceptual approach would involve trapping the intermediate from the ketone and amine reaction with a different nucleophile. However, the classic Strecker synthesis remains a powerful MCR for creating the core C1-amino substituted cyclopentane (B165970) ring. Asymmetric variations of the Strecker synthesis, using a chiral amine as an auxiliary, have been successfully applied to cyclopentanone derivatives to produce chiral 1-aminocyclopentanecarboxylic acids with varying degrees of stereoselectivity. researchgate.net

Other MCRs, such as the Petasis reaction (a reaction of an amine, an aldehyde, and a vinyl- or aryl-boronic acid), represent powerful tools for scaffold synthesis, although their direct application to form the this compound structure is not commonly reported. whiterose.ac.uk The development of novel MCRs remains an active area of research to access such scaffolds directly. nih.govrsc.org

Mechanistic Investigations of this compound Synthesis

Elucidation of Reaction Pathways and Intermediates

Understanding the reaction mechanism is key to optimizing the synthesis of this compound. The synthesis often originates from cyclopentanone. A plausible and widely accepted pathway begins with the condensation of cyclopentanone with an amine source (e.g., ammonia or a primary amine).

This initial step forms a highly reactive imine intermediate (or its tautomer, an enamine) in equilibrium. researchgate.net The formation of this imine/enamine is crucial as it activates the carbonyl carbon for subsequent reactions. In a Strecker-type synthesis, this imine is attacked by a cyanide ion to form the α-aminonitrile. researchgate.net

In other synthetic contexts, such as dehydrogenative coupling reactions, the pathway involves different intermediates. For instance, the reaction of an amino alcohol can proceed via acceptorless dehydrogenation, where an aldehyde is formed as a key intermediate in situ, accompanied by the release of hydrogen gas. rsc.org

In decarboxylative reactions that generate related structures, azomethine ylides have been identified as crucial reactive intermediates. acs.org These 1,3-dipolar species are typically formed from the condensation of an α-amino acid with an aldehyde, followed by decarboxylation. acs.org While not a direct synthesis of this compound, the study of these intermediates in related systems provides valuable insight into potential reaction pathways for constructing substituted cyclopentylamines.

Proposed Intermediates in Syntheses Starting from Cyclopentanone:

Imine (I) and Enamine (II): Formed from the initial condensation of cyclopentanone and an amine. researchgate.net

α-Aminonitrile: Formed by the nucleophilic attack of cyanide on the imine intermediate in a Strecker reaction. researchgate.net

Azomethine Ylide: A 1,3-dipolar intermediate that can be formed in decarboxylative condensation reactions. acs.org

Analysis of Stereochemical Control Mechanisms and Diastereoselectivity

When synthesizing stereoisomers of substituted aminocyclopentanols, controlling the stereochemical outcome is a significant challenge. The diastereoselectivity of a reaction is often dictated by the mechanism of bond formation and the steric and electronic properties of the reactants and catalysts.

In the asymmetric Strecker synthesis of 2-alkylated 1-aminocyclopentanecarboxylic acids, the stereoselectivity is influenced by several factors, including the solvent, reaction temperature, and the steric bulk of the substituent on the cyclopentanone ring. researchgate.net The formation of the α-aminonitrile is often under kinetic control, and the diastereoselectivity can be explained by competing induction models. researchgate.net For smaller substituents at the 2-position, a 1,3-induction mechanism is often dominant. As the steric bulk of the substituent increases (e.g., to isopropyl or tert-butyl), a 1,2-induction model may become more significant, influencing which face of the imine intermediate is attacked by the nucleophile. researchgate.net

In other synthetic approaches, diastereoselectivity is achieved through different means. For example, a Diels-Alder reaction to create a bicyclic precursor to an aminocyclopentanol derivative was shown to proceed with high diastereoselectivity (92% de). The rigid, bicyclic transition state of the cycloaddition reaction dictates the stereochemical outcome. Subsequent ring-opening and functional group manipulations can then yield the desired stereoisomer.

The diastereoselectivity in alkylation reactions to produce α-amino acids has been noted to be poor in some cases, highlighting the difficulty in controlling the stereocenter. open.ac.uk In contrast, conjugate radical additions have shown much higher diastereoselectivity (85-89% de), offering an alternative pathway where stereocontrol is more predictable. open.ac.uk

Table 2: Factors Influencing Diastereoselectivity in Aminocyclopentane Synthesis

| Synthetic Method | Controlling Factors | Observed Selectivity | Mechanistic Principle | Reference |

|---|---|---|---|---|

| Asymmetric Strecker Synthesis | Solvent, Temperature, Substituent Size | Variable | 1,2- vs. 1,3-Induction | researchgate.net |

| Diels-Alder Cycloaddition | Chiral Auxiliary, Lewis Acid | 92% de | Rigid Bicyclic Transition State | |

| Enolate Alkylation | Reaction Conditions | Poor to Moderate (10-87% ee) | Enolate Geometry | open.ac.uk |

| Conjugate Radical Addition | Chiral Auxiliary | High (85-89% ee) | Stereoselective Radical Attack | open.ac.uk |

Stereochemical Analysis and Conformational Studies

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for analyzing the stereochemistry and conformational landscape of molecules in various states. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and chiral chromatography are particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for structure elucidation and quantification of chemical species. magritek.com A key advantage of NMR is its ability to differentiate between stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. magritek.comwindows.net While enantiomers cannot be directly distinguished in standard NMR spectra, their conversion into diastereomers allows for their discrimination and the determination of their ratios. jeol.com

The differentiation is often based on the distinct chemical shifts and coupling constants observed for the diastereomeric forms. magritek.com For instance, in the case of diastereomers formed from a chiral derivatizing agent, the protons in the vicinity of the chiral centers will experience different magnetic environments, leading to separate signals in the ¹H NMR spectrum. researchgate.netnih.gov The integration of these signals can then be used to quantify the relative amounts of each stereoisomer present. nih.gov

Advanced NMR techniques, such as those employing chiral solvating agents or chiral derivatizing agents, are commonly used. nih.gov For example, the use of α-methoxyphenylacetic acid (MPA) as a chiral derivatizing reagent allows for the determination of the absolute configuration of alcohols and primary amines by analyzing the chemical shifts of the CαH protons in the resulting diastereomeric derivatives. researchgate.net

Table 1: Illustrative ¹H NMR Chemical Shift Differences (Δδ) for Diastereomers

| Proton | Diastereomer 1 (ppm) | Diastereomer 2 (ppm) | Δδ (ppm) |

| Hα | 4.15 | 4.25 | 0.10 |

| CH₃ | 1.20 | 1.25 | 0.05 |

| Ar-H | 7.30 | 7.32 | 0.02 |

Note: This table provides hypothetical data to illustrate the principle of stereoisomer differentiation by NMR. Actual chemical shifts would be specific to the compound and experimental conditions.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the molecule's dipole moment. ksu.edu.sa It is particularly useful for identifying the presence of specific functional groups, such as the O-H and N-H stretching vibrations in 1-aminocyclopentan-1-ol, which would appear in characteristic regions of the spectrum. The position, shape, and intensity of these absorption bands can provide insights into hydrogen bonding and conformational isomers. nih.gov

Raman Spectroscopy : Raman spectroscopy is a light scattering technique where monochromatic light interacts with a molecule, resulting in the light being scattered at different frequencies. ksu.edu.sa For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. youtube.com Raman spectroscopy is often complementary to IR spectroscopy, as some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. ksu.edu.sa This complementarity can be crucial for a complete vibrational assignment and conformational analysis. nih.gov

By analyzing the vibrational spectra, researchers can deduce the presence of different conformers of this compound. nih.gov Theoretical calculations, such as ab initio and density functional theory (DFT), are often used in conjunction with experimental data to assign the observed vibrational bands to specific normal modes of different conformers. nih.gov

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 |

| N-H | Stretching | 3300-3500 |

| C-H (cyclopentyl) | Stretching | 2850-2960 |

| C-N | Stretching | 1020-1250 |

| C-O | Stretching | 1000-1260 |

Note: These are general ranges and the exact frequencies can vary based on the molecular environment and conformation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. heraldopenaccess.us When used with a chiral stationary phase (CSP), it becomes an invaluable tool for the separation of enantiomers and the determination of enantiomeric excess (ee). uma.esresearchgate.net The enantiomeric excess is a measure of the purity of a chiral sample, indicating how much more of one enantiomer is present than the other. heraldopenaccess.us

The principle behind chiral HPLC is the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. mdpi.com This allows for the baseline separation of the enantiomers, and the area under each peak in the chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess can then be calculated from these peak areas. uma.es

Various types of chiral stationary phases are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic polymers. researchgate.netmdpi.com The choice of the CSP and the mobile phase is critical for achieving good separation. mdpi.com

Table 3: Example Data from Chiral HPLC Analysis

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-enantiomer | 8.5 | 15000 |

| (S)-enantiomer | 10.2 | 5000 |

Based on this hypothetical data, the enantiomeric excess would be calculated as: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100 = [ (15000 - 5000) / (15000 + 5000) ] * 100 = 50%

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and the solid-state conformation of the molecule. nih.gov

For cyclic molecules like this compound and its derivatives, X-ray crystallography can reveal the specific puckering of the cyclopentane (B165970) ring. The cyclopentane ring is not planar and exists in various conformations, such as the "envelope" and "twist" forms. The crystal structure of 1-aminocyclopentane carboxylic acid monohydrate, for example, shows that the cyclopentane ring is disordered, with one carbon atom occupying two alternative sites, leading to two possible envelope-type conformations. umich.edu The solid-state conformation is influenced by the steric and electronic effects of the substituents on the ring. researchgate.net

Beyond the structure of a single molecule, X-ray crystallography provides detailed insights into how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. researchgate.net This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. researchgate.netresearchgate.net

Conformational Analysis of the Cyclopentane Ring System

The cyclopentane ring is not a planar structure. To alleviate torsional strain that would arise from eclipsing interactions in a planar conformation, the ring puckers into non-planar forms. The two most common conformations are the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry). The interconversion between these forms is rapid, occurring via a low-energy process known as pseudorotation.

Ring Puckering Parameters and Their Influence on Molecular Shape

The precise conformation of the cyclopentane ring can be quantitatively described by a set of ring puckering parameters, most notably the puckering amplitude (q) and the phase angle of pseudorotation (Φ). The puckering amplitude is a measure of the degree of non-planarity of the ring, while the phase angle specifies the position of the puckering around the ring, thereby defining the specific envelope or twist conformation.

| Parameter | Description | Typical Values for Cyclopentane Derivatives |

|---|---|---|

| Puckering Amplitude (q) | Describes the magnitude of the out-of-plane deviation of the ring atoms. A larger 'q' indicates a more puckered ring. | Values typically range from 0.3 to 0.5 Å. |

| Phase Angle (Φ) | Defines the type of puckered conformation. It ranges from 0° to 360°. | Specific angles correspond to envelope (e.g., 0°, 36°, 72°, etc.) and twist (e.g., 18°, 54°, 90°, etc.) conformations. |

The molecular shape of this compound is directly influenced by these puckering parameters. A particular combination of 'q' and 'Φ' will determine the relative orientations of the amino and hydroxyl groups, which can be classified as either axial or equatorial-like, although the distinction is less pronounced than in the rigid cyclohexane (B81311) system.

Influence of Substituents on Ring Conformation and Flexibility

The presence of the amino (-NH2) and hydroxyl (-OH) groups on the same carbon atom (C1) significantly impacts the conformational equilibrium of the cyclopentane ring in this compound. Several factors contribute to this influence:

Steric Effects: The geminal substituents introduce steric bulk, which can influence the preferred puckered conformation to minimize steric hindrance between the substituents and the adjacent ring hydrogens. The molecule will likely adopt a conformation that places the bulkier groups in positions that reduce unfavorable 1,3-diaxial-like interactions.

Intramolecular Hydrogen Bonding: A key interaction that can significantly influence the conformation is the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups. The formation of a hydrogen bond between the hydrogen of the hydroxyl group and the lone pair of the nitrogen atom (or vice-versa) would create a five-membered ring-like structure fused to the cyclopentane ring. This would likely restrict the flexibility of the cyclopentane ring and favor a specific puckered conformation that brings these groups into close proximity. The stability of such a hydrogen bond would depend on the solvent environment.

In the solid state, related compounds such as 1-aminocyclopentane carboxylic acid monohydrate have been shown to exist in envelope conformations. u-tokyo.ac.jp This suggests that for this compound, specific envelope or twist conformations are also likely to be energetically favored. The dynamic equilibrium between these conformations will be influenced by the interplay of the steric and electronic effects of the substituents, with intramolecular hydrogen bonding potentially acting as a significant conformational lock. The flexibility of the ring, therefore, is expected to be reduced compared to unsubstituted cyclopentane due to these additional intramolecular interactions.

Computational Chemistry and Theoretical Investigations of 1 Aminocyclopentan 1 Ol

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information about conformational changes and interactions with the environment. gromacs.org

The five-membered cyclopentane (B165970) ring of 1-aminocyclopentan-1-ol is not planar and exhibits flexibility, primarily adopting two main non-planar conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry). These conformations can interconvert through a low-energy process called pseudorotation. MD simulations can map this conformational landscape.

In solution, the dynamics are governed by the interplay between the ring's intrinsic flexibility and its interaction with solvent molecules. A key feature of this compound is the potential for a strong intramolecular hydrogen bond between the axial amino group (-NH₂) and the hydroxyl group (-OH). MD simulations, often employing force fields like AMBER or GROMACS, can reveal the stability and lifetime of this hydrogen bond in different solvents. The simulations would track dihedral angles and interatomic distances over time to characterize the dominant conformers and the kinetics of their interconversion. researchgate.net For example, studies on similar cyclic glutamic acid analogues in water have successfully used MD to classify conformational families based on key dihedral angles and distances between functional groups. researchgate.net

Solvents can significantly influence the structure and reactivity of this compound by stabilizing or destabilizing reactants, products, and transition states. rsc.orgajpojournals.org Computational models can investigate these effects using either implicit or explicit solvent models. springernature.com

Explicit Solvation Models : In this approach, individual solvent molecules are included in the MD simulation box. This method provides a more detailed, microscopic picture of specific solute-solvent interactions, such as hydrogen bonding between the amine/hydroxyl groups and surrounding water molecules. novapublishers.com This is crucial for understanding how the solvent shell structure affects the molecule's conformational preferences and its availability to react.

The choice of solvent can alter reaction pathways. For instance, in a potential dehydration reaction of this compound, a polar solvent would stabilize the charged carbocation-like transition state, accelerating the reaction compared to a non-polar solvent. ajpojournals.orgnumberanalytics.com

| Solvent Type | Example | Effect on Conformation | Effect on Reactivity (e.g., S_N1-type reaction) |

|---|---|---|---|

| Non-polar Aprotic | Hexane, Toluene | Favors conformations with strong intramolecular H-bonding to minimize exposure of polar groups. | Slow reaction rate due to destabilization of charged transition states. |

| Polar Aprotic | Acetone, DMF | Can act as H-bond acceptor, may partially disrupt intramolecular H-bonds. | Moderate rate enhancement by stabilizing polar transition states. |

| Polar Protic | Water, Ethanol | Strongly solvates -NH₂ and -OH groups via H-bonding, likely disrupting the intramolecular H-bond and favoring extended conformations. | Significant rate enhancement due to strong stabilization of charged intermediates and transition states. ajpojournals.org |

Mechanistic Insights from Computational Studies

Computational methods are invaluable for elucidating reaction mechanisms, identifying transient intermediates, and characterizing high-energy transition states that are difficult to observe experimentally.

For any proposed reaction involving this compound, such as nucleophilic substitution or elimination, computational chemistry can be used to locate the transition state (TS) structure on the potential energy surface. A transition state is a first-order saddle point, and its structure provides insight into the geometry of the molecule as it transforms from reactant to product.

Methods like Density Functional Theory (DFT) are commonly used to optimize TS geometries and calculate their energies. acs.org For example, in a hypothetical acid-catalyzed dehydration of this compound, calculations could model the protonation of the hydroxyl group, the C-O bond cleavage to form a cyclopentyl carbocation intermediate, and the subsequent elimination of a proton. By calculating the energy barrier (the difference in energy between the reactant and the transition state), one can predict the reaction rate. Computational studies on related systems have successfully characterized transition states, for instance, in the 1,5 C-H insertion reactions leading to cyclopentenes, where the calculations could predict the stereochemical outcome based on the relative energies of different transition state conformations. bham.ac.uk

The amino group in this compound can potentially participate in single-electron-transfer (SET) processes, acting as an electron donor. Computational modeling can provide deep insights into the feasibility and mechanism of such reactions.

High-level methods like complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (CASPT2) can be employed to study excited-state electron transfer processes. acs.org For ground-state SET, DFT calculations can be used to model the process. For example, a reaction could be initiated by the transfer of an electron from the nitrogen lone pair to an acceptor molecule. Computational studies on the oxidation of 1-aminocyclopropane-1-carboxylic acid (a related cyclic amino acid) have shown that the reaction is initiated by a hydrogen atom abstraction from the amino group, forming a nitrogen-centered radical, which is a key step in many SET-initiated processes. science.gov By modeling the thermodynamics (e.g., ionization potential of the amine) and the energy profile of the subsequent steps, computational chemistry can predict whether a SET pathway is viable for this compound and how its structure influences the efficiency of the electron transfer.

Machine Learning Applications in this compound Research

Prediction of Reactivity and Synthetic Outcomes

Machine learning models are increasingly employed to forecast the outcomes of organic reactions, a task that has traditionally relied on empirical experimentation and chemical intuition. nso-journal.org For reactions involving this compound, which possesses both a nucleophilic amine and a hydroxyl group, predicting the selectivity and yield can be particularly challenging.

Modern ML frameworks are trained on vast datasets of experimental reactions, enabling them to recognize complex patterns that govern chemical reactivity. researchgate.net These models can predict various aspects of a chemical transformation, including the major product, reaction yield, and optimal conditions. beilstein-journals.orgresearchgate.net Neural networks and other algorithms learn to represent molecules and reactions in a way that captures the subtle electronic and steric effects that determine the reaction pathway. acs.orgcam.ac.uk For instance, a model could predict whether an incoming electrophile would react at the nitrogen or oxygen atom of this compound under specific conditions.

A significant challenge in predicting reactions for polyfunctional molecules like this compound is the potential for competing side reactions. nih.gov For example, in an esterification reaction, the amine group could compete with the hydroxyl group, leading to amide formation. nih.gov ML models address this by learning from extensive reaction databases that implicitly contain information about such competing pathways, allowing them to rank the likelihood of various potential products. acs.org By generating and ranking a list of plausible outcomes, these models can guide synthetic chemists toward conditions that favor the desired product. researchgate.net

Table 1: Illustrative Machine Learning Applications in Reactivity Prediction

| Prediction Task | ML Model Approach | Input Features | Potential Application for this compound |

| Site Selectivity | Graph Convolutional Network (GCN) | Molecular graph, atomic properties, solvent, temperature | Predicting whether acylation occurs at the amine or hydroxyl group. |

| Yield Prediction | Gradient Boosting, Random Forest | Reactant structures, catalyst, reagents, concentration | Optimizing the yield of a specific N- or O-alkylation reaction. |

| Major Product | Neural Network on Reaction Templates | Reactant & reagent SMILES strings | Identifying the most likely product in a multi-component reaction. acs.org |

| Condition Rec. | Global models trained on databases | Desired transformation (reactants -> product) | Suggesting suitable catalysts and solvents for a novel coupling reaction. beilstein-journals.org |

Design of Novel this compound Derivatives with Desired Features

The design process typically involves defining a target property profile, which could include biological activity against a specific protein, physicochemical properties for drug-likeness, or specific electronic properties. Quantitative Structure-Activity Relationship (QSAR) models, a long-standing application of ML in chemistry, are often used to build the scoring functions that guide the generative process. google.comresearchgate.net These models establish a mathematical relationship between a molecule's structural descriptors and its activity. nih.gov

For example, researchers could aim to design a this compound derivative that acts as a potent inhibitor for a particular enzyme. The process would involve:

Training a QSAR model on known inhibitors of the target.

Using a generative model to produce novel molecules incorporating the this compound scaffold.

Screening the generated molecules in silico using the trained QSAR model to predict their activity.

Synthesizing and testing the most promising candidates.

Table 2: Conceptual Workflow for ML-Driven Design of a this compound Derivative

| Step | Description | Machine Learning Tool | Example Objective |

| 1. Define Goal | Specify the desired properties for the new derivative. | N/A | High binding affinity to a target receptor. |

| 2. Data Collection | Gather data on existing molecules and their properties. | Cheminformatics databases | A set of known ligands for the target receptor. |

| 3. Model Training | Build a predictive model (e.g., QSAR) for the target property. | Random Forest, Neural Network | A model that predicts binding affinity from molecular structure. nih.gov |

| 4. Molecule Generation | Use a generative algorithm to create novel structures. | VAE, GAN, RNN | Generate thousands of new molecules containing the this compound core. |

| 5. In Silico Screening | Use the predictive model to score the generated molecules. | Trained QSAR Model | Rank the generated molecules by their predicted binding affinity. |

| 6. Candidate Selection | Select the highest-scoring, synthetically feasible molecules. | Synthesis prediction models | Prioritize top-ranked molecules that can be made in a few steps. nih.gov |

Reactivity and Advanced Chemical Transformations of 1 Aminocyclopentan 1 Ol Derivatives

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group of 1-aminocyclopentan-1-ol and its derivatives can participate in various reactions, including oxidation, nucleophilic substitution, and derivatization through ester or ether linkages.

The selective oxidation of the hydroxyl group in aminocyclopentanol derivatives can be achieved to yield the corresponding ketone. vulcanchem.com This transformation is a fundamental reaction in organic chemistry that converts a secondary or tertiary alcohol into a carbonyl compound. The choice of oxidizing agent is crucial to ensure selectivity, particularly in the presence of a reactive amino group, which may require protection.

Common oxidizing agents used for similar alcohol oxidations include reagents based on chromium, manganese, or Swern and Dess-Martin periodinane oxidations. For instance, pyridinium (B92312) chlorochromate (PCC) is often used for oxidizing alcohols to ketones. In the context of aminocyclopentanol derivatives, the reaction converts the cyclopentanol (B49286) moiety into a cyclopentanone (B42830). vulcanchem.com

Table 1: Selective Oxidation of a 1-Aminocyclopentanol Derivative

| Starting Material | Oxidizing Agent | Product | Reference |

|---|

The hydroxyl group of this compound is a poor leaving group and must first be converted into a better one, such as a tosylate or mesylate, to undergo nucleophilic substitution. This activation step facilitates the displacement of the hydroxyl group by a variety of nucleophiles.

The process typically involves two key steps:

Activation: The alcohol is treated with an activating agent like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) to form a sulfonate ester (tosylate or mesylate).

Substitution: The resulting sulfonate ester is then reacted with a nucleophile, which displaces the leaving group.

This strategy is particularly useful for introducing a range of functional groups at the C-1 position. The stereochemistry of this reaction often proceeds with an inversion of configuration if it follows an S(_N)2 mechanism.

Table 2: Nucleophilic Substitution of an Activated Hydroxyl Group

| Starting Material | Activating Agent | Nucleophile | Product | Reference |

|---|---|---|---|---|

| 3-Hydroxy-1-methylcyclobutan-1-ol | Tosyl Chloride | Ammonia (B1221849) (NH₃) | 3-Amino-1-methylcyclobutan-1-ol |

Note: The table includes examples from analogous cyclic systems to illustrate the principle.

The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities. vulcanchem.com

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivative, such as an acid chloride or anhydride. vulcanchem.com Lipase-catalyzed esterification has also been explored for similar substrates, offering high selectivity. ua.esuclan.ac.uk

Etherification can be performed using methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. vulcanchem.com

Table 3: Esterification and Etherification of the Hydroxyl Group

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Carboxylic Acid or Acid Chloride | Cyclopentyl Ester | vulcanchem.com |

Reactions Involving the Amino Group

The amino group in this compound derivatives is nucleophilic and can undergo a variety of transformations, most notably acylation and alkylation.

The primary or secondary amino group can be acylated to form amides. vulcanchem.com This reaction is fundamental for peptide synthesis and for introducing various acyl groups. The reaction typically involves treating the amine with an acylating agent like an acid chloride or anhydride. vulcanchem.com In some cases, coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) are used to facilitate amide bond formation from carboxylic acids. mdpi.com

A notable application involves the acylation of chiral oxazolidinones derived from aminocyclopentanols. For example, an oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol was reacted with propionyl chloride to furnish the corresponding N-propionyl imide in quantitative yield. nih.gov This acylated product serves as a key intermediate in asymmetric synthesis. nih.gov

Table 4: Research Findings on Acylation of an Aminocyclopentanol Derivative

| Substrate | Acylating Agent | Base | Solvent | Yield | Reference |

|---|

Introducing alkyl groups onto the nitrogen atom can be achieved through direct alkylation or, more controllably, via reductive amination.

Direct Alkylation involves reacting the amine with an alkyl halide. However, this method can be difficult to control and often leads to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. vulcanchem.commasterorganicchemistry.com

Reductive Amination is a more versatile and selective method for N-alkylation. vulcanchem.commasterorganicchemistry.com This two-step, often one-pot, process involves:

Imine/Enamine Formation: The amine is first reacted with an aldehyde or ketone to form an imine (from a primary amine) or an enamine (from a secondary amine). vulcanchem.com

Reduction: The resulting imine or enamine is then reduced in situ to the corresponding amine using a selective reducing agent. vulcanchem.commasterorganicchemistry.com

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. vulcanchem.commasterorganicchemistry.com This strategy effectively avoids the issue of multiple alkylations. masterorganicchemistry.com For instance, (1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol can be synthesized by reacting cyclopentanone with 2-chlorobenzylamine (B130927) to form a Schiff base, followed by reduction with NaBH(OAc)₃. vulcanchem.com

Table 5: Comparison of N-Alkylation Strategies

| Strategy | Description | Key Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Direct Alkylation | Nucleophilic substitution of an alkyl halide by the amine. | Alkyl Halide | Simple procedure | Poor control, risk of over-alkylation | vulcanchem.commasterorganicchemistry.com |

| Reductive Amination | Formation of an imine/enamine with a carbonyl compound, followed by reduction. | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | High selectivity, avoids over-alkylation, versatile | Requires a carbonyl compound | vulcanchem.commasterorganicchemistry.com |

Formation of Imines and Schiff Bases

The reaction of primary amines with aldehydes or ketones yields imines, also known as Schiff bases, which contain a carbon-nitrogen double bond (C=N). scispace.comekb.egmasterorganicchemistry.com This condensation reaction is reversible and typically catalyzed by acid. libretexts.org The formation of an imine begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. researchgate.net This intermediate is then dehydrated, often with acid or base catalysis, to produce the imine. scispace.com

The pH of the reaction is a critical factor; a pH around 5 is often optimal for imine formation. libretexts.org At higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine for elimination as water. libretexts.org Conversely, at low pH, the amine reactant becomes protonated, rendering it non-nucleophilic. libretexts.org Due to their sensitivity to hydrolysis, imines can be challenging to isolate. libretexts.org

Derivatives of this compound can be utilized in the synthesis of Schiff bases. For instance, the reaction of cyclopentanone with 2-chlorobenzylamine under acidic conditions forms a Schiff base intermediate, which can then be reduced to produce (1R,2R)-2-((2-Chlorobenzyl)amino)cyclopentan-1-ol. vulcanchem.com

Ring-Opening and Ring-Closing Reactions of Cyclopentane (B165970) Core

The cyclopentane ring of this compound derivatives can participate in various ring-opening and ring-closing metathesis reactions. Ring-closing metathesis (RCM) is a powerful tool for the formation of carbocyclic and heterocyclic compounds. uniovi.es

For example, the thermolysis of diastereomeric mixtures of β-amino ketones in the gas phase or in solution can lead to the formation of 4-N-acetylaminocyclopent-2-ene-1-ones in high optical and chemical yields. acs.org Furthermore, acid-catalyzed ring-opening of cyclopentene (B43876) oxide derivatives with hydrochloric acid is a common method to synthesize compounds like (1S,2R)-2-chloro-cyclopentanol.

In the synthesis of aminocyclopentanetriol derivatives, a key step can involve the reduction-elimination opening of a tetrahydrofuran (B95107) ring to yield an unstable oil intermediate. This intermediate can then be further transformed without isolation. google.com

Asymmetric Reactions Utilizing this compound as a Chiral Auxiliary or Ligand

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org (1S,2R)-2-Aminocyclopentan-1-ol and its derivatives have proven to be effective chiral auxiliaries and ligands in a variety of asymmetric transformations. nih.govacs.org

Asymmetric Alkylations

Derivatives of (1S,2R)-2-aminocyclopentan-1-ol have been successfully employed as chiral auxiliaries in asymmetric alkylations, achieving high diastereoselectivities. nih.govresearchgate.net For instance, the oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol, specifically (4R,5S)-cyclopentano[d]oxazolidin-2-one, has been shown to be a highly effective chiral auxiliary. nih.gov

Alkylation of the lithium enolate of the N-acyl derivative of this oxazolidinone with electrophiles like benzyl (B1604629) bromide and allyl iodide proceeds with excellent diastereofacial selectivity (>99%) and in good yields (65-72%). nih.gov The high level of stereocontrol is attributed to the conformationally constrained nature of the bicyclic system. nih.gov

| Electrophile | Product | Yield (%) | Diastereomeric Excess (%) |

| Benzyl bromide | Alkylated imide | 65-72 | >99 |

| Allyl iodide | Alkylated imide | 65-72 | >99 |

Table 1: Asymmetric Alkylation using (4R,5S)-cyclopentano[d]oxazolidin-2-one as a Chiral Auxiliary. nih.gov

Asymmetric Aldol (B89426) Reactions

The same (4R,5S)-cyclopentano[d]oxazolidin-2-one chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol is also highly effective in asymmetric aldol reactions. nih.govacs.org The boron enolate of the propionyl imide, generated by reaction with dibutylboron triflate and N,N-diisopropylethylamine, undergoes condensation with various aldehydes to afford the corresponding syn-aldol products with excellent diastereoselectivity. nih.gov

The reaction proceeds with high diastereofacial selectivity, resulting in the formation of a single diastereomer as detected by HPLC and NMR analysis. nih.gov This makes the (1S,2R)-2-aminocyclopentan-1-ol derived chiral auxiliary a valuable tool for the stereocontrolled synthesis of β-hydroxy carbonyl compounds. nih.govacs.org

| Aldehyde | Product | Yield (%) | Diastereoselectivity |

| Various aldehydes | syn-Aldol adduct | High | Single diastereomer |

Table 2: Asymmetric Aldol Reactions using (4R,5S)-cyclopentano[d]oxazolidin-2-one as a Chiral Auxiliary. nih.gov

Asymmetric Radical Addition Reactions

While the provided search results focus heavily on alkylation and aldol reactions, the utility of chiral auxiliaries derived from amino alcohols extends to asymmetric radical reactions. acs.org These auxiliaries can effectively control the stereochemistry of radical addition processes, although specific examples utilizing this compound in this context were not detailed in the search results. The principle relies on the chiral auxiliary to bias the approach of the radical to a prochiral radical acceptor.

Development and Application of Enantioselective Catalysts Derived from this compound

Beyond their use as stoichiometric chiral auxiliaries, derivatives of this compound are instrumental in the development of enantioselective catalysts. For example, changing the backbone of a thiourea-based catalyst from (1R,2R)-2-aminocyclohexan-1-ol to (1R,2R)-2-aminocyclopentan-1-ol led to an increase in enantioselectivity in the one-pot condensation/6π-electrocyclization of hydrazines and α,β-unsaturated ketones to form 2-pyrazolines. nih.govrsc.orgresearchgate.net

Specifically, a catalyst incorporating a 3,5-bis(pentafluorosulfanyl)phenylthiourea moiety and a (1R,2R)-2-aminocyclopentan-1-ol backbone demonstrated superior reactivity and enantioselectivity compared to its trifluoromethyl-substituted and cyclohexanol-derived counterparts. rsc.orgresearchgate.net This highlights the significant impact that the choice of the chiral amino alcohol scaffold can have on the performance of a catalyst.

| Catalyst Backbone | Substituent | Yield (%) | Enantiomeric Excess (%) |

| (1R,2R)-2-aminocyclohexan-1-ol | 3,5-bis(CF3)phenyl | 93 | 90 |

| (1R,2R)-2-aminocyclopentan-1-ol | 3,5-bis(CF3)phenyl | 93 | 91 |

| (1R,2R)-2-aminocyclopentan-1-ol | 3,5-bis(SF5)phenyl | 96 | 92 |

Table 3: Performance of Chiral Thiourea Catalysts in the Synthesis of 2-Pyrazolines. rsc.org

Derivatization Strategies for Specific Research Applications

The functional groups of this compound serve as versatile handles for a variety of chemical transformations. The hydroxyl group can undergo oxidation, esterification, or etherification, while the primary amine can be acylated, alkylated, or used in condensation reactions to form imines. These derivatization strategies are pivotal in transforming the simple aminocyclopentanol scaffold into more complex and functionally specific molecules.

A primary application of this compound derivatives is in the synthesis of non-canonical amino acids, particularly 1-aminocyclopentane-1-carboxylic acid (Ac₅c), also known as cycloleucine. nih.govnih.gov This α,α-disubstituted amino acid is a powerful tool in peptide science for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties like increased metabolic stability and receptor selectivity. d-nb.info

The synthesis of Ac₅c from this compound involves the oxidation of the geminal amino alcohol functionality. The resulting cyclic amino acid imposes significant conformational constraints when incorporated into a peptide chain. Unlike flexible amino acids, the cyclopentyl ring restricts the possible values of the backbone dihedral angles (φ and ψ), predisposing the peptide to adopt specific secondary structures. nih.gov Experimental and modeling studies have shown that Ac₅c residues favor conformations typical of α-helices, 3₁₀-helices, or γ-turns. nih.gov

This conformational rigidity is highly desirable in drug design. By replacing a natural amino acid with Ac₅c, chemists can stabilize a desired peptide conformation, such as a β-turn, which is often crucial for binding to a biological target. d-nb.info For example, analogs of bioactive peptides like morphiceptin (B1676752) and somatostatin (B550006) have been synthesized using aminocyclopentanecarboxylic acid derivatives to replace proline, leading to peptidomimetics with altered binding affinities and biological activities. mdpi.comnih.govmdpi.com The constrained nature of the Ac₅c residue helps to lock the peptide into a bioactive conformation, improving its potency and selectivity for specific receptors. mdpi.com

Table 1: Impact of Incorporating Cyclopentane Amino Acid Analogs in Peptides

| Parent Peptide | Substituted Analog | Key Finding | Reference(s) |

| Morphiceptin | Tyr-cis-2-Ac₅c-Phe-Val-NH₂ | Substitution of Proline with cis-2-aminocyclopentanecarboxylic acid (a related isomer) improved binding affinity at opioid receptors. | mdpi.commdpi.com |

| Somatostatin Analog | c[(cis/trans-2-Ac₅c)⁶-Phe⁷-D-Trp⁸-Lys⁹-Thr¹⁰-Phe¹¹] | Replacement of Proline with various isomers of 2-aminocyclopentanecarboxylic acid was used to study the absolute configuration and its effect on peptide structure. | nih.gov |

| General Peptides | Boc-Ac₅c-Ac₅c-NHMe | Homodipeptides of Ac₅c were found to adopt stable β-turn conformations in both solution and solid state. | nih.gov |

This table is interactive and can be sorted by column.

The amino and hydroxyl groups of this compound and its isomers make them valuable precursors for synthesizing a variety of heterocyclic compounds. rsc.orgnih.gov Heterocycles are core components of many pharmaceuticals and biologically active molecules.

Pyrazine (B50134) Synthesis: Substituted pyrazines can be synthesized through the dehydrogenative self-coupling of β-amino alcohols. rsc.orgnih.gov Research has demonstrated that manganese-based catalysts can facilitate this transformation under solvent-free conditions. In these reactions, two molecules of a β-amino alcohol, such as the related 2-aminocyclopentan-1-ol, couple to form a symmetrical 2,5-disubstituted pyrazine, releasing hydrogen and water as the only byproducts. rsc.org This atom-economical and environmentally benign method provides an efficient route to pyrazine derivatives from readily available amino alcohols. rsc.orgnih.gov

Pyrrole (B145914) Synthesis: Pyrroles, another important class of N-heterocycles, can also be accessed from amino alcohol precursors. nih.govpharmaguideline.com The Paal-Knorr synthesis, a classic method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. pharmaguideline.com More modern approaches utilize transition-metal catalysis. For instance, a manganese-catalyzed double dehydrogenative coupling reaction between an amino alcohol and a primary alcohol can directly yield substituted pyrroles. rsc.org While this specific reaction was shown to be effective for aromatic amino alcohols, it highlights the potential of using aminocyclopentanol derivatives in similar catalytic cycles to construct pyrrole rings. rsc.orgorganic-chemistry.org

Table 2: Synthesis of Heterocycles from Amino Alcohol Precursors

| Heterocycle | Precursor Type | Catalyst/Conditions | Key Feature | Reference(s) |

| Pyrazine | β-Amino Alcohols (e.g., 2-aminocyclopentan-1-ol) | Mn(I)-PNP catalyst, KOH, 130°C | Dehydrogenative self-coupling; atom-economical. | rsc.org |

| Pyrazine | Various β-Amino Alcohols | Acridine-based Manganese pincer complex, KH, 150°C | Symmetrical 2,5-dialkyl-substituted pyrazines formed. | nih.gov |

| Pyrrole | Amino Alcohols + Primary Alcohols | Mn(I)-PNP catalyst, Cs₂CO₃, 130°C | Double dehydrogenative coupling to form C-C and C-N bonds. | rsc.org |

| Pyrrole | 1,4-Dicarbonyl + Primary Amine | Acid or heat | Classical Paal-Knorr synthesis. | pharmaguideline.com |

This table is interactive and can be sorted by column.

The rigid, three-dimensional structure of the cyclopentane ring makes this compound and its derivatives excellent starting points for building novel molecular scaffolds for drug discovery. acs.org A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds for biological screening. The goal is to move away from flat, sp²-hybridized molecules towards more three-dimensional, sp³-rich structures, which can offer improved pharmacological properties and access to novel chemical space. acs.org

Recent research has focused on using aminocyclopentanol derivatives to construct these complex scaffolds. For example, (1S,2S)-2-aminocyclopentan-1-ol was used as a key building block in the synthesis of a novel series of M₁ positive allosteric modulators (PAMs). acs.org In this work, a N-cyclopentyl pyrazole (B372694) core was developed as a new, sp³-rich chemotype. The cyclopentyl group, derived from the aminocyclopentanol, was crucial for providing a unique structural and steric profile that led to compounds with favorable on-target potency and drug-like properties. acs.org

Furthermore, aminocyclopentane derivatives are used as precursors for carbocyclic nucleoside analogs, which are important antiviral and anticancer agents. acs.org The cyclopentane ring mimics the furanose sugar of natural nucleosides but offers greater metabolic stability. By functionalizing the amino and hydroxyl groups of the aminocyclopentanol core, chemists can synthesize a wide array of these bioactive nucleoside mimics.

Table 3: Bioactive Scaffolds Derived from Aminocyclopentanol Derivatives

| Scaffold Core | Derived From | Biological Target/Application | Key Feature | Reference(s) |

| N-Cyclopentyl Pyrazole | (1S,2S)-2-Aminocyclopentan-1-ol | M₁ Muscarinic Acetylcholine Receptor (PAM) | Novel sp³-rich chemotype for CNS drug discovery. | acs.org |

| Cinnamic Acid Hybrid | 1-Aminocyclopentanecarboxylic acid | Antibacterial (Xanthomonas oryzae pv. oryzae) | Hybrid molecule combining ferulic acid with cycloleucine. | mdpi.com |

| Carbocyclic Nucleosides | Aminocyclopentane polyols | Antiviral, Anticancer | Cyclopentane ring acts as a stable isostere of a furanose sugar. | acs.org |

| Morphiceptin Peptidomimetic | Polyhydroxylated 2-aminocyclopentanecarboxylic acid | μ-Opioid Receptor | Cyclopentane β-amino acid replaces proline to enhance activity. | mdpi.comresearchgate.net |

This table is interactive and can be sorted by column.

Advanced Applications in Molecular Design and Chemical Biology

Peptidomimetic Design and Conformational Control

The incorporation of cyclic structures, such as the cyclopentane (B165970) ring of 1-aminocyclopentan-1-ol derivatives, into peptide backbones is a well-established strategy for imparting conformational constraints. nih.gov This rigidity helps to lock the peptide into a specific three-dimensional shape that can be crucial for its interaction with biological targets like receptors and enzymes. nih.govresearchgate.net By reducing the conformational flexibility, the entropic penalty of binding is minimized, which can lead to increased binding affinity and biological activity. nih.gov Furthermore, these constrained conformations can enhance the stability of the peptide by making it less susceptible to degradation by proteases. researchgate.net The design of such conformationally constrained peptidomimetics is a key approach in the development of new drug candidates. nih.gov

For instance, the incorporation of 1-aminocyclopentanecarboxylic acid into peptides has been shown to be a valuable tool for creating specific structural motifs. nih.gov The cyclopentane ring restricts the possible conformations of the peptide backbone, leading to more defined secondary structures. This approach has been utilized in the design of opioid peptides, where specific conformations are required for receptor selectivity and activity. nih.gov

The rational design of enzyme inhibitors often relies on creating molecules that can fit precisely into the active site of an enzyme and block its function. slideshare.net Derivatives of this compound have proven to be versatile scaffolds for the development of potent and selective inhibitors for a variety of enzymes.

Aminocyclopentitols, which are derivatives of aminocyclopentanol, are known for their ability to inhibit glycosidases, a class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. researchgate.net Some aminocyclitol derivatives are being explored as components of artificial receptors with potential applications in drug research. researchgate.net Polyhydroxylated cyclopentane β-amino acids, which can be derived from sugars, are also being investigated as potent glycosidase inhibitors. acs.org The synthesis of aminocyclopentane derivatives with specific stereochemistry has led to the discovery of potent inhibitors of GH20 β-D-hexosaminidases. mdpi.com For example, certain aminocyclopentane derivatives have shown inhibitory activity against α-galactosidase, with the potency being influenced by N-alkylation. rsc.org

Table 1: Examples of Aminocyclopentane Derivatives as Glycosidase Inhibitors

| Compound Type | Target Enzyme | Key Findings |

|---|---|---|

| Aminocyclopentitols | Glycosidases | Serve as versatile scaffolds for inhibitor design. researchgate.net |

| Polyhydroxylated cyclopentane β-amino acids | Glycosidases | Show potential as potent inhibitors. acs.org |

| N-substituted 3-acetamido-4-amino-5-hydroxymethyl-cyclopentanediols | GH20 β-D-hexosaminidases | Exhibit potent inhibitory activity. mdpi.com |

Design of Enzyme Inhibitors

Cholinesterase Inhibitors

Cholinesterase inhibitors are a class of drugs that block the action of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine. mypcnow.orgnih.gov These inhibitors are used in the treatment of conditions like Alzheimer's disease. drlizgeriatrics.comnih.gov The rigid cyclopentane backbone of compounds like trans-2-aminocyclopentanol hydrochloride makes them interesting candidates for cholinesterase inhibition research.

Arginase is a metalloenzyme that plays a crucial role in the urea (B33335) cycle by converting L-arginine to L-ornithine and urea. nih.gov Inhibitors of arginase are being investigated for their therapeutic potential in a variety of diseases, including cancer and cardiovascular conditions. nih.govmolecure.com While specific examples directly utilizing a this compound core are not prevalent in the provided search results, the general principles of designing amino acid-based inhibitors are relevant. For instance, α,α-disubstituted amino acids have been explored as arginase inhibitors. nih.gov One potent arginase inhibitor, Arginase inhibitor 1, demonstrates IC50 values of 223 nM and 509 nM for human arginases I and II, respectively. medchemexpress.com Another example, ARG1-IN-1, is a human arginase 1 inhibitor with an IC50 of 29 nM. chemsrc.com

The rational design of receptor modulators aims to create molecules that can bind to specific receptors and either activate (agonists) or block (antagonists) their function. The conformationally constrained nature of cyclopentane derivatives makes them valuable in this endeavor.

Derivatives of aminocyclopentanol have been used in the design of ligands for various receptors. For example, a derivative of (1S, 2R)-2-aminocyclopentan-1-ol was incorporated into a series of reversible covalent inhibitors of PPARγ, a key target in the treatment of type 2 diabetes. researchgate.net The specific stereochemistry of the aminocyclopentanol moiety was found to be critical for the inhibitory activity. researchgate.net In another study, (1S,2S)-2-aminocyclopentan-1-ol was used in the synthesis of small molecule inhibitors of the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy, though the resulting compound showed limited activity. acs.org The neuropeptide Y receptor family, involved in various physiological processes, has also been a target for ligands designed using amino alcohol derivatives. uni-regensburg.de

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-aminocyclopentanecarboxylic acid |

| trans-2-aminocyclopentanol hydrochloride |

| (1S, 2R)-2-aminocyclopentan-1-ol |

| (1S,2S)-2-aminocyclopentan-1-ol |

| Arginase inhibitor 1 |

| ARG1-IN-1 |

| L-arginine |

| L-ornithine |

| Acetylcholine |

| Donepezil |

| Galantamine |

| Rivastigmine |

| Pembrolizumab |

| INCB1158 |

| OATD-02 |

| Lufotrelvir |

| Nirmatrelvir |

Role as Chiral Building Blocks in the Synthesis of Complex Organic Molecules

The chiral nature of this compound derivatives makes them crucial building blocks in the asymmetric synthesis of complex organic molecules. Their defined stereochemistry is instrumental in constructing enantiomerically pure compounds, which is often a critical factor for therapeutic efficacy and safety in drug development.

The unique spatial arrangement of functional groups on the cyclopentane ring allows for targeted reactions and the creation of diverse and complex chemical entities. lookchem.com For instance, derivatives of aminocyclopentanol serve as key intermediates in the synthesis of pharmaceuticals. The stereochemistry of these building blocks is vital for their biological activity. Different isomers, such as (1R,3S)-3-aminocyclopentan-1-ol and (1S,3S)-3-aminocyclopentanol hydrochloride, are utilized as chiral synthons in the creation of complex molecules. The synthesis of these chiral building blocks often involves methods like asymmetric synthesis or the diastereoselective reduction of precursors to ensure the desired stereochemistry. evitachem.com

The utility of these compounds extends to their role as chiral auxiliaries, where they can control the stereochemical outcome of chemical reactions. acs.org This application is vital in the synthesis of molecules with multiple stereocenters, where precise control over the three-dimensional structure is paramount.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies of this compound derivatives are fundamental to understanding how structural modifications influence their biological activity. These studies involve systematically altering the chemical structure of the lead compound and evaluating the impact on its efficacy and selectivity. Key areas of modification include the amino and hydroxyl groups, as well as the cyclopentane ring itself.

Research has shown that the stereochemistry of the amino and hydroxyl groups is a critical determinant of biological activity, as it dictates the potential for hydrogen bonding and other interactions with target proteins like enzymes and receptors. vulcanchem.com For example, in the development of M1 positive allosteric modulators (PAMs), the potency of aminocyclopentanol-containing analogs was found to be sensitive to the ring size and the stereochemistry of the amino and hydroxyl groups. acs.org

The following table summarizes SAR findings for a series of M1 mAChR PAMs incorporating different amino alcohol moieties, demonstrating the impact of the cyclic scaffold on potency.

| Compound ID | Amino Alcohol Moiety | hM1 pEC50 | Fsp3 |

| 17g | (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol | 6.37 ± 0.08 | 0.48 |

| 17k | (1S,2S)-2-aminocyclohexan-1-ol | 6.23 ± 0.01 | 0.50 |

| 17l | (1S,2S)-2-aminocycloheptan-1-ol | < 5 | N/A |

| 17m | (1S,2S)-2-aminocyclopentan-1-ol | < 5 | N/A |

| Data sourced from a study on M1 positive allosteric modulators. acs.org |

These studies highlight that even subtle changes, such as the difference between a cyclopentane, cyclohexane (B81311), and tetrahydropyran (B127337) ring, can lead to significant variations in biological activity. acs.org Further modifications, such as the introduction of substituents on the cyclopentane ring or alteration of the amino group, are explored to optimize pharmacological properties. vulcanchem.com For instance, N-alkylation of aminocyclopentitols has been shown to significantly affect their inhibitory potency against specific glucosidases. researchgate.net

Bioisosteric Replacements in Advanced Molecular Design

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. nih.govu-tokyo.ac.jpestranky.sk The this compound moiety and its parent aminocyclopentane scaffold can serve as bioisosteric replacements for other chemical groups to enhance a molecule's pharmacological profile. wiley.comdrughunter.com This can include improving metabolic stability, altering selectivity, and reducing toxicity. benthamscience.com

The rigid cyclopentane ring can act as a bioisostere for more flexible aliphatic chains or even aromatic rings in certain contexts. This replacement can confer a more defined conformation to the molecule, potentially leading to higher binding affinity and selectivity for its biological target. For example, in the design of GluN2B receptor antagonists, an aminocyclopentane moiety was used to replace a 4-aminomethylpiperidine group. wiley.com

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthesis route for 1-Aminocyclopentan-1-ol in laboratory settings?

- Answer : A common approach involves reductive amination of cyclopentanone using ammonia or methylamine, followed by reduction with agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. Critical factors include controlling reaction pH, temperature (typically 0–25°C), and stoichiometry to minimize side products like over-reduced amines. Purification via recrystallization or column chromatography is essential to achieve >95% purity. For reproducibility, document reagent ratios, solvent systems, and characterization data (e.g., NMR, IR) comprehensively .

Q. How should researchers characterize the purity and structural identity of this compound?

- Answer : Use a combination of techniques:

- NMR : Analyze / spectra for characteristic peaks (e.g., cyclopentyl CH₂ groups at δ 1.5–2.0 ppm, hydroxyl proton at δ 1.2–1.5 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 116.1 (C₅H₁₁NO).

- HPLC : Assess purity using reverse-phase columns (e.g., C18) with UV detection at 210 nm.

Cross-reference data with PubChem or crystallographic databases to validate structural assignments .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Answer : Follow OSHA-compliant guidelines:

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralize with dilute acetic acid) and disposal via certified waste handlers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:

- Reproduce experiments using standardized conditions (e.g., DMSO-d₆ for NMR).

- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Publish raw data and crystallographic coordinates (if available) in supplementary materials to enhance transparency .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as hydrogen bonding interactions or stereoelectronic effects. Use software like Gaussian or ORCA to simulate transition states and activation energies. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation).

- Optical Rotation : Compare observed [α]D with literature values.